3-(4-Bromobenzoyl)thiophene
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-Bromobenzoyl)thiophene derivatives often involves strategic aromatic nucleophilic substitution and rearrangement processes. For instance, 3-Bromo-2-nitrobenzo[b]thiophene has been reacted with amines in N,N-dimethylformamide to yield unexpected structural isomers, showcasing the complexity of reactions involving bromo-thiophene derivatives (Guerrera et al., 1995). Additionally, synthetic sequences applying bromocyclization steps and palladium-catalyzed cross-couplings have been used to introduce various substituents on the aromatic rings of benzo[b]thiophenes, showcasing the versatility in synthesizing these compounds (Tréguier et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-(4-Bromobenzoyl)thiophene derivatives is often elucidated using spectroscopic techniques, such as NMR, mass spectrometry, FT-IR, and sometimes X-ray crystallography. For example, a new thiophene derivative was synthesized and its structure confirmed through various spectroscopic methods, highlighting the importance of these techniques in understanding the compound's molecular framework (Balakit et al., 2017).
Chemical Reactions and Properties
3-(4-Bromobenzoyl)thiophene undergoes various chemical reactions, highlighting its reactivity and functional versatility. For instance, reactions involving bromination, nitration, and cyclization have been explored, revealing insights into its chemical behavior under different conditions. The selectivity of bromination reactions and the ability to undergo rearrangements are particularly noteworthy, indicating the compound's potential for further functionalization and application in synthetic chemistry (Wu et al., 2013).
Physical Properties Analysis
The physical properties of 3-(4-Bromobenzoyl)thiophene derivatives, such as melting points, boiling points, and solubility, are critical for their handling and application in various processes. These properties are typically determined through experimental measurements and contribute to the compound's characterization and potential use in material science and organic synthesis.
Chemical Properties Analysis
The chemical properties of 3-(4-Bromobenzoyl)thiophene, including its reactivity towards electrophiles, nucleophiles, and its potential for participating in coupling reactions, are of significant interest. These properties are foundational for its application in the synthesis of complex organic molecules and materials. Studies involving its reactivity, such as electrophilic substitution reactions and coupling reactions, provide valuable insights into its utility as a building block in organic synthesis (Clarke et al., 1973).
Scientific Research Applications
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .
Future Directions
properties
IUPAC Name |
(4-bromophenyl)-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWETSCDYWCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CSC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445473 | |
Record name | 3-(4-BROMOBENZOYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzoyl)thiophene | |
CAS RN |
187963-92-4 | |
Record name | 3-(4-BROMOBENZOYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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